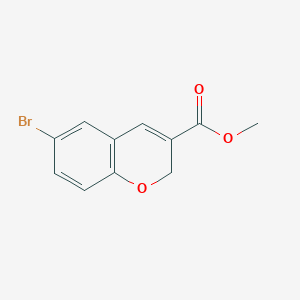

methyl 6-bromo-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEULXKZILRCRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570832 | |

| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177496-79-6 | |

| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene class, a scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and potential applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural confirmation of this target molecule. As a Senior Application Scientist, the following sections are designed to not only present the data but to explain the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

The molecular structure of this compound is confirmed by a combination of these analytical methods, each providing a unique piece of the structural puzzle. The chemical formula is C₁₁H₉BrO₃, and the molecular weight is approximately 269.09 g/mol .[1][2] Its identity is registered under CAS number 177496-79-6.[3][4]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Expected ¹H NMR Spectral Data

The following table outlines the predicted proton NMR signals for this compound, based on the analysis of similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Singlet | 1H | H-4 |

| ~7.3 - 7.5 | Multiplet | 2H | H-5, H-7 |

| ~6.8 - 7.0 | Doublet | 1H | H-8 |

| ~4.9 - 5.1 | Singlet | 2H | H-2 (CH₂) |

| ~3.8 | Singlet | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information:

-

Aromatic Region (δ 6.8-7.5 ppm): The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons (H-5 and H-7) due to its electron-withdrawing nature.

-

Olefinic Proton (δ 7.6-7.8 ppm): The proton at the H-4 position is expected to be a singlet and significantly downfield due to its position on a double bond and conjugation with the ester group.

-

Methylene Protons (δ 4.9-5.1 ppm): The two protons at the H-2 position are diastereotopic and adjacent to an oxygen atom, resulting in a singlet in this region.

-

Methyl Ester Protons (δ ~3.8 ppm): The three protons of the methyl group of the ester will appear as a sharp singlet, a characteristic signal for this functional group.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~150 | C-8a |

| ~145 | C-4 |

| ~132 | C-7 |

| ~130 | C-5 |

| ~125 | C-4a |

| ~120 | C-3 |

| ~118 | C-8 |

| ~116 | C-6 (C-Br) |

| ~65 | C-2 (CH₂) |

| ~52 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum

Key insights from the ¹³C NMR data include:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically above 160 ppm.

-

Aromatic and Olefinic Carbons: The eight sp² hybridized carbons of the chromene ring system will appear in the range of 110-155 ppm. The carbon attached to the bromine (C-6) is expected around 116 ppm.[6]

-

Aliphatic Carbons: The methylene carbon (C-2) will be found further upfield, typically around 65 ppm, due to its sp³ hybridization and attachment to an oxygen atom. The methyl ester carbon (OCH₃) will be the most upfield signal, around 52 ppm.

The relationship between the protons and carbons can be definitively established using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Key HMBC correlations confirming structural connectivity.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic/Olefinic |

| ~2950-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720-1740 | C=O stretch | α,β-Unsaturated Ester |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Ester |

| ~1000-1100 | C-O stretch | Aryl Ether |

| ~600-800 | C-Br stretch | Aryl Bromide |

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups:

-

α,β-Unsaturated Ester: The most prominent peak will be the C=O stretch of the ester, expected at a slightly lower frequency (~1720-1740 cm⁻¹) than a saturated ester due to conjugation with the C3=C4 double bond. This is a critical diagnostic peak. Data from similar coumarin structures show this peak around 1730 cm⁻¹.[7]

-

Aromatic System: The presence of the benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions around 1600 and 1480 cm⁻¹.

-

Ether and Ester C-O Bonds: Strong C-O stretching bands will be visible in the fingerprint region (1000-1300 cm⁻¹), confirming the ether linkage in the chromene ring and the C-O bonds of the ester group.

-

Bromo-Aryl Group: A C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Caption: Standard workflow for FTIR data acquisition and analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, further structural information.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Electron Ionization (EI) is a higher-energy method that will induce more fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the m/z with high accuracy.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): The most critical piece of information is the molecular weight. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

For C₁₁H₉⁷⁹BrO₃: m/z ≈ 267.97

-

For C₁₁H₉⁸¹BrO₃: m/z ≈ 269.97

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For C₁₁H₉BrO₃, the calculated exact mass would be compared to the measured mass to confirm the molecular formula.

-

Key Fragmentation Patterns (EI): Under electron ionization, predictable fragmentation can occur. Common fragmentation pathways for this molecule would include:

-

Loss of the methoxy radical (•OCH₃) from the ester.

-

Loss of the entire methyl ester group (•COOCH₃).

-

Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring.

-

Caption: Predicted major fragmentation pathways in EI-MS.

IV. Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the α,β-unsaturated ester. High-resolution mass spectrometry validates the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a crucial confirmation point. Together, these self-validating systems provide an unambiguous and trustworthy characterization of the molecule, which is the foundational requirement for its further study and application in scientific research and development.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for Article: A mild and efficient method for the synthesis of esters from carboxylic acids using 1-(2,4,6-trimethylphenyl)-3-methylimidazolium chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-Chromene-3-carboxamide, 6-bromo-2-oxo-N-cyclohexyl-N-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2016). (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Chemcd. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

-

Allbio pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Propyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Chromone-3-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | 177496-79-6 ,CCD00449789,MFCD04114604 - Product Detail - Chemical Cloud Database [chemcd.com]

- 2. This compound [allbiopharm.com]

- 3. This compound, CasNo.177496-79-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 177496-79-6|this compound|BLD Pharm [bldpharm.de]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

The Bromine Advantage: Unlocking the Therapeutic Potential of Brominated Chromene Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromene Scaffold and the Strategic Role of Bromination

The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this structure are abundant in nature and exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Their therapeutic promise has spurred significant research into novel synthetic derivatives with enhanced efficacy and selectivity.[1]

A key strategy in modern drug design is the targeted functionalization of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. Halogenation, and particularly bromination, stands out as a powerful tool for this purpose. The introduction of a bromine atom into the chromene core can profoundly alter the molecule's physicochemical properties. This "bromine advantage" stems from several factors:

-

Enhanced Lipophilicity: Bromine's lipophilic nature can significantly increase a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby improving bioavailability and access to intracellular targets.[5][6]

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can modify the electron density of the aromatic system, influencing how the molecule interacts with biological targets through hydrogen bonding or other non-covalent interactions.

-

Improved Target Binding: The size and polarizability of the bromine atom can lead to stronger and more specific binding interactions with target enzymes or receptors, often resulting in increased potency.[5]

This guide provides a comprehensive overview of the biological activities of brominated chromene derivatives, grounded in experimental evidence. We will explore their efficacy in key therapeutic areas, delve into their mechanisms of action, and provide detailed protocols for their evaluation, offering field-proven insights for researchers and drug development professionals.

Section 1: Potent Anticancer Activity of Brominated Chromenes

The strategic incorporation of bromine atoms onto the chromene scaffold has been shown to significantly enhance anticancer activity against a multitude of cancer cell lines.[5] This enhancement is often attributed to improved cell membrane penetration and more effective binding to key cellular targets involved in cancer cell proliferation and survival.[1][5]

Mechanism of Action: Induction of Apoptosis and Tubulin Disruption

Brominated chromenes exert their cytotoxic effects through multiple mechanisms, with the induction of apoptosis being a primary pathway. Studies have shown that potent derivatives trigger programmed cell death by:

-

Increasing Reactive Oxygen Species (ROS): Inducing oxidative stress within cancer cells, which disrupts cellular homeostasis.[7]

-

Activating Caspase Pathways: Triggering the executioner caspases, such as caspase-3 and caspase-9, which are critical for the apoptotic cascade.[7]

-

Decreasing Mitochondrial Membrane Potential: Disrupting mitochondrial function, a key event in the intrinsic apoptosis pathway.[7]

A separate but equally important mechanism for certain 4-aryl-4H-chromenes is the inhibition of tubulin polymerization.[8] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8][9]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of brominated chromenes has been validated across numerous cancer cell lines. The data below summarizes the activity of representative compounds.

| Compound ID | Key Structural Feature | Target Cell Line | IC₅₀ / EC₅₀ | Reference |

| 1c | 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene | T47D (Breast Cancer) | 19 nM (EC₅₀) | [9] |

| 4a | 2-amino-4-(4-bromophenyl)-4H-chromene | A375 (Melanoma) | 130 nM (IC₅₀) | [8] |

| 4e | 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-chromene | A172 (Glioma) | 7.4 nM (IC₅₀) | [8] |

| Compound 191 | 6-bromo-chromene with hydantoin moiety | Various Cancer Lines | Comparable to Cisplatin | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[2]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated chromene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Broad-Spectrum Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[10] Brominated chromenes have emerged as a promising class of compounds, demonstrating significant efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[10]

Structure-Activity Relationship (SAR) Insights

Research has consistently shown that the degree of halogenation on the chromene scaffold directly correlates with antibacterial potency.[10] Tri-halogenated derivatives, especially those containing bromine, exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to their mono- or di-halogenated counterparts. This highlights the importance of bromine in enhancing the anti-staphylococcal potential of these molecules.[10]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table showcases the potent activity of halogenated nitrochromenes against MDR bacterial strains.

| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |

| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MDR) | 4 | [10] |

| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (MDR) | 1-4 | [10] |

| Mono-halogenated | Various mono-halogenated 3-nitro-2H-chromenes | S. aureus | 8-32 | [10] |

| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Dibromo-3-nitro-2H-chromene | S. aureus | 4 | [10] |

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation, the antimicrobial action of chromenes is thought to involve targeting critical cellular processes.[11] Plausible mechanisms include:

-

Inhibition of Cell Wall Synthesis: Interfering with the transpeptidation step in peptidoglycan biosynthesis.[11]

-

Disruption of DNA Replication: Targeting essential enzymes involved in DNA synthesis, leading to cell death.

-

Membrane Damage: The lipophilic nature of the compounds may facilitate their integration into the bacterial cell membrane, disrupting its integrity.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the brominated chromene in DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.

-

Bacterial Inoculum: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization.

Section 3: Anti-inflammatory Activity and Pathway Modulation

Chronic inflammation is a hallmark of numerous diseases. Brominated chromenes have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13]

Mechanism of Action: Inhibition of the TLR4/MAPK Pathway

A key mechanism underlying the anti-inflammatory effect of these compounds is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[12] In response to stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs), ultimately leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[12][14] Brominated chromenes can effectively suppress this pathway, leading to a significant reduction in these inflammatory mediators.[5][12] Furthermore, some studies suggest these compounds may promote macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.[14]

Principle: LPS-stimulated macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO released into the culture medium can be quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the brominated chromene derivative for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells. Include an unstimulated control group and an LPS-only control group.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Section 4: Neuroprotective Effects in Models of Neurodegeneration

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss, oxidative stress, and neurotransmitter imbalances.[16] Chromene derivatives, particularly those with bromine substitutions, have shown promising neuroprotective activities through multiple mechanisms.[16][17]

Mechanisms of Action: Antioxidant and Enzyme Inhibition

The neuroprotective potential of brominated chromenes is often multifaceted:

-

Antioxidant Activity: They can directly scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[16]

-

Cholinesterase Inhibition: Certain derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[17][18] By inhibiting these enzymes, the compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease. A derivative with a 4-bromobenzyloxy substitution showed a BuChE IC₅₀ of 1.19 µM.[18]

-

Signaling Pathway Modulation: Some compounds exert their protective effects by activating pro-survival signaling pathways, such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity.[16]

Data Presentation: Neuroprotective and Enzyme Inhibitory Activity

| Compound ID | Key Structural Feature | Biological Activity | IC₅₀ / Effect | Reference |

| BL-M | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Neuroprotection vs. Glutamate | 16.95 µM (IC₅₀) | [16] |

| 10a | Imino-2H-chromene with benzyl pendant | BuChE Inhibition | 3.3 µM (IC₅₀) | [17] |

| 4d | Chromenone with 4-bromobenzyloxy group | BuChE Inhibition | 1.19 µM (IC₅₀) | [18] |

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[19]

Principle: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are pre-treated with the test compound and then exposed to a toxic concentration of H₂O₂. Cell viability is measured to determine if the compound conferred protection.

Step-by-Step Methodology:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate or attach as required.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the brominated chromene for 1-2 hours.

-

Induction of Neurotoxicity: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 150 µM) for 24 hours.[19] Include an untreated control, an H₂O₂-only control, and a positive control (e.g., N-acetylcysteine).

-

Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Section 1.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of compound-treated cells to the H₂O₂-only control.

Conclusion and Future Perspectives

Brominated chromene derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple domains, including oncology, infectious diseases, inflammation, and neurodegeneration. The "bromine advantage"—conferred by enhanced lipophilicity and target binding affinity—is a clear driver of their heightened biological activity. The data and protocols presented in this guide underscore their promise as lead compounds for drug discovery.

Future research should focus on several key areas:

-

Lead Optimization: Further refining the structure-activity relationships to enhance potency and selectivity for specific targets.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates to assess their drug-like properties.

-

In Vivo Efficacy: Transitioning the most promising compounds from in vitro assays to in vivo animal models of disease to validate their therapeutic efficacy and safety.

-

Mechanism Deconvolution: Employing advanced techniques to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

By continuing to explore and optimize this remarkable chemical scaffold, the scientific community can pave the way for a new generation of therapies to address some of today's most pressing medical needs.

References

-

Costa, M., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Molecules, 30(4), 987. [Link]

-

Ghasemzadeh, A., et al. (2022). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Research in Pharmaceutical Sciences, 17(5), 517-530. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][10][20]Oxazines, and Chromeno[2,3-d]Pyrimidines. Journal of Chemistry, 2023, 1-11. [Link]

-

Al-Warhi, T., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). [Link]

-

Singh, S., et al. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 8(8), 7795-7808. [Link]

-

Nekonam, S. S., et al. (2021). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Polycyclic Aromatic Compounds, 43(3), 2217-2232. [Link]

-

Ramezani, M., et al. (2022). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity, 19(1), e202100599. [Link]

-

Sharma, P., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. Chemistry, 6(3), 69. [Link]

-

N/A. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry, 17(5), 415-422. [Link]

-

Afifi, T. H., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 170, 105-118. [Link]

-

Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 139-146. [Link]

-

Kumar, S., et al. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(15), 12595-12606. [Link]

-

Jo, A., et al. (2021). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Antioxidants, 10(11), 1709. [Link]

-

Varvarousis, D., et al. (2020). Bromamine T, a stable active bromine compound, prevents the LPS-induced inflammatory response. Molecular Medicine Reports, 22(5), 4167-4175. [Link]

-

Elenkov, I. J., et al. (2013). Synthesis and Anti-inflammatory Activity of Novel Furochromenes. Croatica Chemica Acta, 86(3), 253-264. [Link]

-

Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 139-146. [Link]

-

N/A. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

-

ResearchGate. (n.d.). Structures of the chromene derivatives whose anti-inflammatory activity... [Link]

-

Valluri, J., et al. (2012). New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(8), 2946-2950. [Link]

-

Kemnitzer, W., et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure-Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry, 47(25), 6299-6310. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-chromenes. [Link]

-

de Oliveira, G. A., et al. (2022). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. Fundamental & Clinical Pharmacology, 36(6), 1109-1120. [Link]

-

Khan, I., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Archiv der Pharmazie, 357(4), e2300523. [Link]

-

Wielechowska, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. [Link]

-

ResearchGate. (n.d.). The in vitro neuroprotective activity assay of the separation intermediates. [Link]

-

ResearchGate. (n.d.). Antimicrobial efficacy of various chromenes and their mode of action. [Link]

-

Forough, H., et al. (2020). Chromone-lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Drug Development Research, 81(7), 897-907. [Link]

-

Kumar, P., & Rawat, D. S. (2021). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(1), 257-266. [Link]

-

Gonzalez-Ramirez, R., et al. (2022). Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. Journal of Alzheimer's Disease, 90(2), 705-720. [Link]

-

ResearchGate. (n.d.). Synthesis of chromene and its derivatives. [Link]

-

ResearchGate. (n.d.). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. [Link]

-

Adhikari, A., et al. (2020). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 25(22), 5427. [Link]

-

ResearchGate. (n.d.). Chromene compounds with promising biological activities. [Link]

-

ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]

-

Costa, M., et al. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 123, 487-507. [Link]

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - ProQuest [proquest.com]

- 8. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - ProQuest [proquest.com]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromamine T, a stable active bromine compound, prevents the LPS-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino [mdpi.com]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The 2H-Chromene Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-chromene scaffold, a heterocyclic system featuring a fused benzene and pyran ring, represents a cornerstone in medicinal chemistry.[1] This privileged structure is prevalent in a vast array of natural products and has emerged as a versatile template for the design and synthesis of novel therapeutic agents with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of the therapeutic potential of 2H-chromene derivatives, delving into their synthesis, mechanisms of action across various disease areas, and the experimental methodologies pivotal for their evaluation. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights to accelerate the translation of 2H-chromene-based compounds from the laboratory to clinical applications.

The Architectural Significance of the 2H-Chromene Core

The unique structural architecture of the 2H-chromene ring system, with its inherent lipophilicity and capacity for diverse functionalization, underpins its broad pharmacological profile.[3] The fusion of an aromatic benzene ring with a dihydropyran ring creates a partially saturated heterocyclic system that can readily interact with a multitude of biological targets. The numbering of the chromene ring system is crucial for understanding structure-activity relationships (SAR).

Figure 1: Core 2H-Chromene Scaffold and Numbering

Caption: General structure of the 2H-chromene scaffold with IUPAC numbering.

Synthetic Strategies: Building the 2H-Chromene Core

The synthesis of 2H-chromene derivatives has evolved significantly, with modern methods offering high efficiency and stereoselectivity.[1] Key strategies include:

-

Wittig-Horner-Emmons and Suzuki-Miyaura Cross-Coupling Reactions: These are commonly employed for the synthesis of 2H-chromene analogs.[4]

-

Microwave-Assisted Catalyst-Free Synthesis: This eco-friendly approach allows for the rapid and high-yield synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes.[5]

-

Organocatalyzed Cascade Reactions: For instance, an arylamine-catalyzed Mannich cyclization cascade reaction provides a facile route to 2H-benzo[h]chromenes.[6]

Representative Protocol: Microwave-Assisted Synthesis of Substituted 2H-Chromenes

This protocol is adapted from Xia et al. (2015) and offers a rapid and environmentally friendly route to 2H-chromenes.[5]

Materials:

-

Substituted salicylaldehyde (1 mmol)

-

β-amino acrylate (1.2 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vial (10 mL)

Procedure:

-

To a 10 mL microwave reactor vial, add the substituted salicylaldehyde (1 mmol), β-amino acrylate (1.2 mmol), and ethanol (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired substituted 2H-chromene.

Causality: The use of microwave irradiation accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating. Ethanol serves as a green solvent. The catalyst-free nature of this reaction simplifies the work-up procedure.

Therapeutic Applications of 2H-Chromene Scaffolds

The versatility of the 2H-chromene scaffold has led to the discovery of derivatives with a wide range of therapeutic activities.

Anticancer Activity

2H-chromene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4][5][7]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some 4H-chromene analogs induce apoptosis by interacting with the colchicine binding site on tubulin, thereby disrupting microtubule polymerization and leading to G2/M cell-cycle arrest.[4][5]

-

Aromatase Inhibition: Certain chromene derivatives carrying sulfonamide moieties exhibit cytotoxicity in breast cancer cells by inhibiting aromatase activity.[4][5]

-

NF-κB Pathway Inhibition: Novel substituted 2H-benzo[h]chromene-2-carboxamides have shown potent inhibitory activity against NF-κB, leading to antiproliferative effects.[8]

-

Wnt/β-catenin Signaling Pathway Inhibition: Several 2H-chromene derivatives exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway, preventing the nuclear accumulation of β-catenin and the transcription of target genes that drive tumor growth.[1]

-

Selective Estrogen Receptor Degradation (SERDs): 2H-chromene-3-carbonyl-based derivatives have been designed as SERDs, which not only block ERα activity but also degrade the receptor, showing promise in ERα positive breast cancer.[9]

Figure 2: Anticancer Mechanism of 2H-Chromenes via Wnt/β-catenin Pathway Inhibition

Caption: 2H-chromene derivatives can inhibit the Wnt/β-catenin signaling pathway.

Table 1: Anticancer Activity of Representative 2H-Chromene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 7 | T47D (Breast) | 8.8 | Aromatase Inhibition | [4][5] |

| Compound 61 | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | Not specified | [4][5] |

| Isoxazole-functionalized 2H-chromene | Various human cancer cells | < 20 | Not specified | [5] |

| XH04 | MCF-7 (Breast) | 0.8 | SERD | [9] |

Anti-inflammatory Activity

2H-chromene derivatives have shown promising anti-inflammatory properties.[10][11]

Mechanisms of Action:

-

5-Lipoxygenase (5-LOX) Inhibition: Certain 2H-chromenyl derivatives have demonstrated significant inhibitory potential against the pro-inflammatory enzyme 5-lipoxygenase.[12]

-

COX-2 Inhibition: A series of 2-trifluoromethyl-2H-chromene ethers have been developed as novel COX-2 inhibitors with low ulcerogenicity.[13]

-

Suppression of Pro-inflammatory Cytokines: Some derivatives have been shown to reduce the production of TNF-α and IL-6 in LPS-induced models.[14]

-

NF-κB Pathway Suppression: Certain 2H-chromene derivatives exert potent anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[1]

Table 2: Anti-inflammatory Activity of Representative 2H-Chromene Derivatives

| Compound ID | Target | IC₅₀ | Model | Reference |

| 2H-chromene-3-methyl carboxylate derivative | 5-Lipoxygenase | ~2.02 mM | In vitro | [12] |

| Compound 5i | TNF-α | 0.423 µM | LPS-stimulated RAW 264.7 macrophages | [14][15] |

| E25 | COX-2 | 70.7 ± 4.7 nM | Human recombinant COX-2 | [13] |

Antimicrobial Activity

The 2H-chromene scaffold is a valuable template for the development of novel antimicrobial agents.[4][5][16]

Spectrum of Activity:

-

Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria.[4][5] Halogenated 3-nitro-2H-chromenes have shown potential against multidrug-resistant bacteria.[17]

-

Antifungal: Some 2H-chromene derivatives have exhibited inhibitory activity against fungal strains.[5]

Table 3: Antimicrobial Activity of Representative 2H-Chromene Derivatives

| Compound ID | Microorganism | MIC | Reference |

| Compound 67 | Klebsiella planticola MTCC 530 | Promising activity | [4][5] |

| Compound 73a/b | Gram-positive bacteria and fungi | 0.007 to 0.49 μg/mL | [5] |

| Compound 5s | Multidrug-resistant S. aureus and S. epidermidis | 1-4 μg/mL | [17] |

| Compound 4c | Bacillus cereus | 0.062 mg/mL | [18] |

Neuroprotective Effects

2H-chromene derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.

Mechanisms of Action:

-

Antioxidant Activity: Some derivatives exhibit potent antioxidant effects, protecting neuronal cells from oxidative stress.[19]

-

Modulation of Signaling Pathways: An optically active isochroman-2H-chromene conjugate has been shown to exert neuroprotection by modulating the PI3K/Akt and MAPK signaling pathways.[19]

-

Cholinesterase Inhibition: Certain 2H-chromene derivatives have been identified as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[4][5]

-

Anti-Alzheimer's Agents: Imino-2H-chromene derivatives have been designed as multifunctional agents targeting BACE1 and cholinesterases for Alzheimer's disease.[20]

Figure 3: Neuroprotective Mechanism of an Isochroman-2H-chromene Conjugate

Caption: Neuroprotective effects of an isochroman-2H-chromene conjugate.

Key Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of 2H-chromene derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

2H-chromene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2H-chromene derivative (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Self-Validation: The inclusion of a vehicle control and a positive control (e.g., doxorubicin) is crucial for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of 2H-chromene derivatives on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

2H-chromene derivative stock solution (in DMSO)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 2H-chromene derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Causality: LPS stimulates macrophages to produce NO, a pro-inflammatory mediator. The Griess assay quantifies nitrite, a stable product of NO, to assess the anti-inflammatory potential of the test compounds.

Conclusion and Future Perspectives

The 2H-chromene scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad and potent range of therapeutic activities. The ongoing development of innovative synthetic methodologies continues to expand the accessible chemical space for 2H-chromene analogs, facilitating the exploration of their structure-activity relationships and the identification of highly selective and potent modulators of various biological targets.[1][21] Future research should focus on elucidating the detailed mechanisms of action of promising lead compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing them through preclinical and clinical development. The versatility of the 2H-chromene core ensures its enduring legacy in the quest for novel and effective therapies for a multitude of human diseases.

References

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Antioxidative 2H-chromenyls attenuate pro-inflammatory 5-lipoxygenase and carbolytic enzymes: Prospective bioactive agents from Babylonidae gastropod mollusk Babylonia spirata. PubMed. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways. PMC - NIH. [Link]

-

Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology. [Link]

-

Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC - PubMed Central. [Link]

-

Examples of pharmacologically active natural products containing the 2H-chromene core. ResearchGate. [Link]

-

Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. PubMed. [Link]

-

Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. NIH. [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]

-

Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. ScienceDirect. [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis Online. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Semantic Scholar. [Link]

-

Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. ResearchGate. [Link]

-

2-Trifluoromethyl-2H-chromene ethers: The dual triumph of anti-inflammation and analgesia with minimal ulcer threat. PubMed. [Link]

-

Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. PubMed. [Link]

-

Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. PubMed. [Link]

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. [Link]

-

Biological importance of structurally diversified chromenes | Request PDF. ResearchGate. [Link]

-

Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. PMC - NIH. [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. [Link]

-

Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. PubMed - NIH. [Link]

-

Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology. [Link]

-

Synthesis and Antioxidant Properties of Novel 2H-Chromene-3-carboxylate and 3-Acetyl-2H-chromene Derivatives | Request PDF. ResearchGate. [Link]

-

View of Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidative 2H-chromenyls attenuate pro-inflammatory 5-lipoxygenase and carbolytic enzymes: Prospective bioactive agents from Babylonidae gastropod mollusk Babylonia spirata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Trifluoromethyl-2H-chromene ethers: The dual triumph of anti-inflammation and analgesia with minimal ulcer threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. dlsu.edu.ph [dlsu.edu.ph]

- 19. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Chemical Stability of Methyl 6-bromo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 6-bromo-2H-chromene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2H-chromene scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position imparts unique electronic and steric properties that modulate its reactivity and stability. This guide provides a comprehensive analysis of the chemical behavior of this molecule, offering insights into its reactivity profile and degradation pathways. Such understanding is critical for its effective handling, formulation, and the development of robust analytical methods.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring. The key functional groups that dictate its chemical personality are the vinyl ether within the 2H-chromene system, the electron-withdrawing methyl ester at an electron-deficient olefinic position, and the bromo-substituted aromatic ring.

| Property | Value | Source |

| Molecular Formula | C11H9BrO3 | [5] |

| Molecular Weight | 269.09 g/mol | [5] |

| CAS Number | 177496-79-6 | [5][6] |

| Appearance | Likely a solid at room temperature | Inferred |

Synthesis of the 2H-Chromene Core

The synthesis of the 2H-chromene core is a well-established area of organic chemistry, with numerous methodologies developed to access this important scaffold.[1][2][7] Common strategies involve the cyclization of appropriately substituted phenols and three-carbon components. For instance, palladium-catalyzed intramolecular cyclization of aryl propargyl ethers in the presence of a bromine source like CuBr2 can directly yield 3-bromo-2H-chromene derivatives.[8] Other methods include metal-free Brønsted and Lewis acid/base catalysis and enantioselective organocatalysis.[1]

Reactivity Profile

The reactivity of this compound is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of both the 6-bromo and 3-carboxylate substituents significantly influences the electron density distribution throughout the molecule.

The 2H-Pyran Ring: A Locus of Reactivity

The dihydropyran ring contains a reactive C3=C4 double bond and a benzylic ether linkage, making it susceptible to several transformations.

-

Electrophilic Addition: The double bond is electron-deficient due to the conjugated ester group, making it less susceptible to typical electrophilic additions than an isolated olefin. However, under forcing conditions, reactions with strong electrophiles may occur.

-

Nucleophilic Attack: The C4 position is susceptible to nucleophilic attack in a Michael-type addition, although this is less common for this specific substitution pattern.

-

Cycloaddition Reactions: 2H-chromenes can participate in cycloaddition reactions. For example, simple 2H-chromenes are known to form [2+2]-adducts with triazolinediones.[9]

-

Ring Opening: The benzylic ether linkage can be cleaved under strong acidic conditions, leading to ring-opening.

The Ester Group: A Handle for Modification

The methyl ester at the 3-position is a key site for chemical modification and a primary determinant of the compound's stability in protic environments.

-

Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: This is a reversible process that yields the corresponding carboxylic acid, 6-bromo-2H-chromene-3-carboxylic acid. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.[10]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution by a hydroxide ion to give the carboxylate salt. This process is typically faster than acid-catalyzed hydrolysis.[10]

-

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to other esters.

-

Aminolysis: Reaction with amines can lead to the corresponding amides. The related ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate, leading to ring opening and formation of salicylaldehyde azine and malonohydrazide, highlighting the reactivity of the chromene system towards strong nucleophiles.[11][12][13]

The Aromatic Ring: A Platform for Further Functionalization

The bromine atom at the 6-position directs the regioselectivity of further electrophilic aromatic substitution and provides a handle for cross-coupling reactions.

-

Electrophilic Aromatic Substitution (EAS): The bromine atom is a deactivating but ortho-, para-directing group for EAS.[14] The existing substituents will influence the position of any further substitution on the aromatic ring.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the synthesis of a wide array of derivatives from the parent molecule.

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of a molecule is paramount in drug development to ensure its quality, safety, and efficacy over its shelf life.[15][16] Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[16][17]

Predicted Degradation Pathways

Based on the reactivity profile, the following degradation pathways are anticipated under stress conditions:

-

Hydrolytic Degradation (Acidic and Basic): The primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.[10] Under more forcing acidic conditions, cleavage of the pyran ring's ether linkage could occur. Basic conditions will lead to the formation of the carboxylate salt.[10]

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the allylic C2 position of the pyran ring. The electron-rich aromatic ring could also be a site of oxidation.

-

Thermal Degradation: The compound is expected to have moderate to good thermal stability, but high temperatures could lead to decomposition, potentially through decarboxylation if the ester is first hydrolyzed.[10]

-

Photolytic Degradation: Aromatic bromine compounds can be susceptible to photodecomposition.[18] UV light can induce cleavage of the C-Br bond, potentially leading to radical-mediated degradation pathways.[19][20] The conjugated π-system of the chromene core can also absorb UV radiation, potentially leading to isomerization or other photochemical reactions.

Experimental Protocols

The following protocols are designed as a starting point for investigating the stability of this compound.

Forced Degradation Workflow

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Caption: Workflow for developing a stability-indicating HPLC method.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point. A mass spectrometry (MS) detector can be coupled to the HPLC to aid in the identification of degradation products.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detection | UV at 254 nm and 320 nm | To detect both the parent compound and potential degradants. |

| Injection Vol. | 10 µL | Standard injection volume. |

Conclusion

This compound is a molecule with a rich chemical functionality that presents both opportunities for synthetic diversification and challenges in terms of its stability. The primary sites of reactivity are the ester group, which is prone to hydrolysis, and the 2H-pyran ring. The bromine atom on the aromatic ring serves as a valuable handle for further chemical modifications via cross-coupling reactions. A thorough understanding of its degradation pathways through systematic forced degradation studies is essential for the development of stable pharmaceutical formulations and robust, validated analytical methods. The insights and protocols provided in this guide serve as a comprehensive resource for researchers working with this promising heterocyclic scaffold.

References

-

Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (1995). Reactions of some 2H-Chromenes and 2H-Thiochromenes with triazolinediones. Tetrahedron, 51(48), 13277-13290. [Link]

-

Kumar, R., et al. (2015). Catalytic Synthesis of 2H-Chromenes. MSU chemistry. [Link]

-

Schindler, C. S., et al. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. [Link]

-

Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. [Link]

-

Harris, P. W. R., et al. (2020). Metal-Free Alkenylation of Salicylaldehydes with Boronic Acids: Synthesis of Skipped Dienes and 2H-Chromenes. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2016). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]

-

Various Authors. (n.d.). The Role of Chromenes in Drug Discovery and Development. Request PDF on ResearchGate. [Link]

-

Wang, T., et al. (2022). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

-

Various Authors. (2025). Reaction of N′-(Arylmethylidene)-2-oxo-2H-chromene-3-carbohydrazides with Methyl 1-Bromocycloalkanecarboxylates and Zinc. Request PDF on ResearchGate. [Link]

-

Al-Mokyna, F. H., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Various Authors. (n.d.). Forced degradation studies. Download Table from ResearchGate. [Link]

-

Fadda, A. A., et al. (2016). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. MDPI. [Link]

-

Dias, A. S. C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Havinga, E., & Cornelisse, J. (1976). AROMATIC PHOTOSUBSTITUTION REACTIONS. ScienceDirect. [Link]

-

Shafiq, Z., et al. (2020). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Publishing. [Link]

-

Langer, P., et al. (2018). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. [Link]

-

Kumar, P., et al. (2007). Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Thieme. [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline. [Link]

-

Catalent. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Catalent. [Link]

-

PubChem. (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. PubChem. [Link]

-

Maleki, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. PMC - NIH. [Link]

-

Rawat, A., & Ghose, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Maleki, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Publishing. [Link]

-

Patel, Y., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]

-

Caturano, M., et al. (2018). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry. [Link]

-

Chemical Cloud Database. (n.d.). This compound. Chemcd. [Link]

-

de Oliveira, R. B., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. [Link]

-

de Oliveira, R. B., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. [Link]

-

de Oliveira, R. B., et al. (2013). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

-

Chhattise, S. S., et al. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Request PDF on ResearchGate. [Link]

-

Fadda, A. A., et al. (2016). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. NIH. [Link]

-

Kumar, S., et al. (2016). (PDF) (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. ResearchGate. [Link]

-

PubChem. (n.d.). methyl 6-bromo-2H-thiochromene-2-carboxylate. PubChem. [Link]

-

Iravani, N., et al. (2025). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. ResearchGate. [Link]

-

Alamiery, A., & Shaker, L. (2025). Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor for Corrosion of Mild Steel in HCl Solution. Moroccan Journal of Chemistry. [Link]

-

Various Authors. (n.d.). Synthesis procedure of 2‐amino‐4H‐chromene derivatives. ResearchGate. [Link]

-

Fadda, A. A., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. [Link]

-

Zhang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. PMC - NIH. [Link]

-

Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. LibreTexts. [Link]

-

New Haven Pharma. (n.d.). Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. New Haven Pharma. [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound | 177496-79-6 ,CCD00449789,MFCD04114604 - Product Detail - Chemical Cloud Database [chemcd.com]

- 6. This compound | 177496-79-6 [sigmaaldrich.com]

- 7. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]